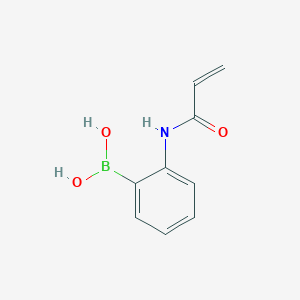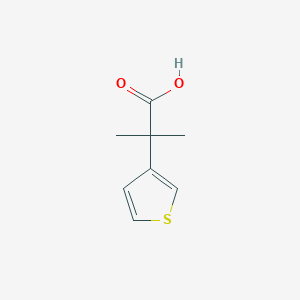
2-甲基-2-(3-噻吩基)丙酸
描述
“2-Methyl-2-(3-thienyl)propanoic acid” is a chemical compound with the molecular formula C8H10O2S . It is a derivative of propanoic acid, which is a type of carboxylic acid .
Molecular Structure Analysis
The molecular structure of “2-Methyl-2-(3-thienyl)propanoic acid” consists of a thiophene ring attached to a propanoic acid structure . The exact 3D structure was not found in the available resources.科学研究应用
抗癌活性
研究已经确定了2-甲基-2-(3-噻吩基)丙酸衍生物显示出显著的抗癌活性。例如,使用噻吩基乙烯衍生物合成的化合物表现出对各种癌细胞系的细胞毒性,突显了它们作为抗癌药物的潜力(Saad & Moustafa, 2011)。
化学合成
该化合物已被用作合成各种化学结构的前体,展示了它在有机合成中的多功能性。例如,通过涉及巴豆酸和2-巯基噻吩的反应合成了衍生物,导致具有潜在应用于精细化学中间体的产品(Wang Miao, 2007)。此外,研究了涉及2-甲基-2-(3-噻吩基)丙酸衍生物的外消旋混合物的分离,以生产用于制药的关键中间体,如度洛西汀,展示了这些化合物在药物合成中的重要性(Sakai et al., 2003)。
材料科学
在材料科学领域,2-甲基-2-(3-噻吩基)丙酸的衍生物已被用于提高聚合物太阳能电池的性能。涉及该化合物的聚合材料的改性已导致功率转换效率的显著提高,展示了它在先进太阳能技术开发中的潜力(Huang et al., 2015)。
此外,对电致变色器件的研究利用这些衍生物创造了能够实现可逆颜色变化的材料,为自适应伪装和其他先进材料功能提供了潜在应用(Koyuncu & Koyuncu, 2018)。
属性
IUPAC Name |
2-methyl-2-thiophen-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-8(2,7(9)10)6-3-4-11-5-6/h3-5H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQCSMCHLZTQNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CSC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201294133 | |
| Record name | α,α-Dimethyl-3-thiopheneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201294133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(3-thienyl)propanoic acid | |
CAS RN |
147632-27-7 | |
| Record name | α,α-Dimethyl-3-thiopheneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147632-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,α-Dimethyl-3-thiopheneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201294133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-(thiophen-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B1342586.png)

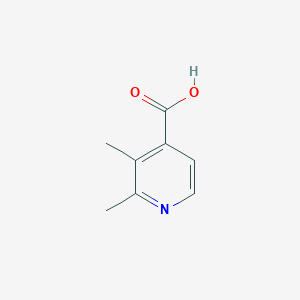
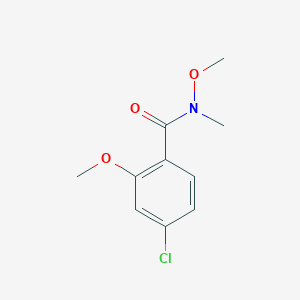

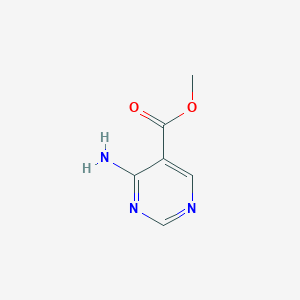
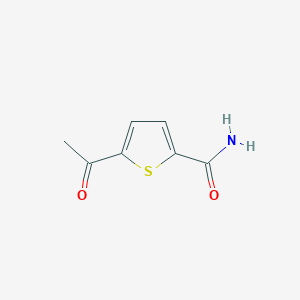
![10-Azabicyclo[4.3.1]decane](/img/structure/B1342603.png)
![2-Iodo-5-methoxybenzo[d]thiazole](/img/structure/B1342613.png)

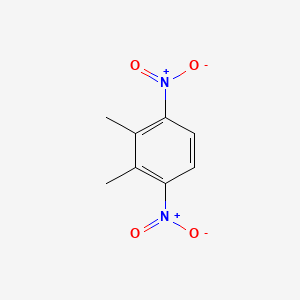
![Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1342628.png)
